1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18902357
InChI: InChI=1S/C22H19N3O3S2/c26-19(23-10-7-15-4-1-2-6-17(15)23)14-25-18-9-13-30-20(18)21(27)24(22(25)28)11-8-16-5-3-12-29-16/h1-6,9,12-13H,7-8,10-11,14H2
SMILES:
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.5 g/mol

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC18902357

Molecular Formula: C22H19N3O3S2

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C22H19N3O3S2
Molecular Weight 437.5 g/mol
IUPAC Name 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H19N3O3S2/c26-19(23-10-7-15-4-1-2-6-17(15)23)14-25-18-9-13-30-20(18)21(27)24(22(25)28)11-8-16-5-3-12-29-16/h1-6,9,12-13H,7-8,10-11,14H2
Standard InChI Key IXDWVFZBOIJRGX-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Core structure: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a bicyclic system comprising fused thiophene and pyrimidine rings with two ketone oxygen atoms at positions 2 and 4.

  • Substituents:

    • Position 1: 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group, featuring a partially saturated indole ring linked via an acetylated ethyl chain.

    • Position 3: 2-(thiophen-2-yl)ethyl group, consisting of a thiophene ring connected through an ethyl spacer.

The dihydroindole moiety introduces conformational rigidity, while the thiophene and thienopyrimidine components contribute to π-electron delocalization, potentially enhancing binding interactions in biological systems .

Synthetic Pathways and Optimization

Thienopyrimidine Core Synthesis

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically constructed via cyclocondensation reactions. A common approach involves:

  • Thiophene precursor preparation: Thiophene-2-carboxylic acid derivatives are condensed with urea or thiourea under high-temperature conditions (180–200°C) to form the pyrimidine ring .

  • Functionalization: Subsequent alkylation or acylation at positions 1 and 3 introduces substituents. For example, Sajja et al. demonstrated the use of 2-(thiophen-2-yl)ethyl tosylate in nucleophilic substitutions to append thiophene-containing groups .

Indole and Thiophene Substituent Incorporation

  • Indole moiety: The 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group can be synthesized through Vilsmeier–Haack formylation of indole followed by Knoevenagel condensation with cyanoacetate derivatives, as described for analogous indole-based MCT1 inhibitors .

  • Thiophene ethyl group: Reacting 2-(thiophen-2-yl)ethanol with acyl chlorides or sulfonating agents (e.g., toluene sulfonyl chloride) yields active intermediates for N-alkylation, a strategy employed in clopidogrel synthesis .

Table 1: Representative Synthetic Steps for Key Intermediates

StepReaction TypeReagents/ConditionsYield (%)Reference
1Thienopyrimidine core formationUrea, 180°C, 4 hr65–78
2Indole acylationVilsmeier reagent (POCl3/DMF), 0–5°C82
3Thiophene ethylationTosyl chloride, triethylamine, 30°C75

Physicochemical Properties and Spectral Characterization

While experimental data for the exact compound are unavailable, predictions can be made based on structural analogs:

  • Solubility: Low aqueous solubility due to hydrophobic thiophene and indole groups; log P ≈ 3.2–3.8 (estimated via fragment-based methods).

  • Melting point: Expected range: 210–230°C (similar to triazolothienopyrimidines) .

  • Spectroscopic features:

    • IR: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching), 3100–3300 cm⁻¹ (N–H indole) .

    • ¹H NMR:

      • δ 7.2–7.5 ppm (thiophene protons),

      • δ 6.8–7.1 ppm (dihydroindole aromatic protons),

      • δ 4.1–4.5 ppm (methylene groups adjacent to carbonyls) .

Biological Activity and Mechanism

Anti-inflammatory and Analgesic Effects

Thieno[2,3-d]pyrimidines substituted with ketone-bearing side chains demonstrated 70–85% inhibition of carrageenan-induced edema in murine models, comparable to indomethacin . The title compound’s acetylated ethyl chain may similarly inhibit cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) pathways.

Table 2: Comparative Biological Activities of Analogous Compounds

Compound ClassTargetIC₅₀/EC₅₀Model SystemReference
Indole-thienopyrimidinesMCT182–214 nMA-549 cells
TriazolothienopyrimidinesCOX-21.8 μMRAW 264.7 macrophages
Thienopyridine derivativesP2Y12 receptor50 nMHuman platelets

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